2-Chloroethylurea

Overview

Description

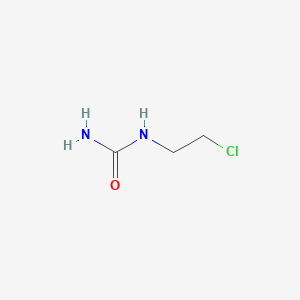

2-Chloroethylurea is an organic compound with the molecular formula C3H7ClN2O It is a derivative of urea, where one of the hydrogen atoms in the ethyl group is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethylurea can be synthesized through several methods. One common method involves the reaction of 2-chloroethanamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chloroethanamine with phosgene, followed by the addition of ammonia to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

Oxidation Reactions: May require strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Result in the formation of various substituted urea derivatives.

Oxidation and Reduction Reactions: Lead to the formation of different oxidized or reduced products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloroethylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloroethylurea involves its interaction with cellular components, leading to various biological effects. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This interaction can result in the inhibition of cellular processes, leading to cell death or other biological effects .

Comparison with Similar Compounds

1,3-Bis(2-chloroethyl)urea:

2-Chloroethylisocyanate: Another derivative with different chemical properties and applications

Uniqueness of 2-Chloroethylurea: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

2-Chloroethylurea is a chemical compound that has garnered attention in pharmacological research due to its biological activity, particularly its potential as an antitumor agent. This article explores the biological mechanisms, effects on cell growth, and therapeutic implications of this compound, with a focus on its derivatives, especially N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU).

This compound is a derivative of urea with a chloroethyl group that enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in oncology.

The primary mechanism of action for this compound involves its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, studies have shown that ICEU induces G2 phase arrest in CT-26 colon carcinoma cells, leading to inhibited cell proliferation and tumor growth.

| Mechanism | Description |

|---|---|

| Microtubule Disruption | Inhibits normal microtubule function, affecting mitosis |

| Cell Cycle Arrest | Induces G2 phase arrest, preventing cell division |

| Apoptosis Induction | Promotes programmed cell death in cancer cells |

In Vitro and In Vivo Studies

Research has extensively evaluated the effects of ICEU on cancer cell lines and animal models.

-

In Vitro Studies :

- ICEU demonstrated rapid uptake by CT-26 cells through passive diffusion.

- Treatment resulted in significant changes in cell cycle distribution, particularly an increase in G2 tetraploid cells.

- The compound's effect on β-tubulin alkylation was confirmed using SDS-PAGE analysis.

-

In Vivo Studies :

- Mice treated with ICEU showed significant tumor growth inhibition when compared to control groups.

- The biodistribution studies indicated that ICEU accumulates in colon tissue, suggesting its potential effectiveness against colorectal cancers.

Case Study: Antitumor Efficacy

A study conducted by Miot-Noirault et al. (2004) utilized an infraclinical protocol for administering ICEU to mice bearing CT-26 tumors. Results indicated:

- Tumor Growth Inhibition (TGI) : Significant reduction in tumor size was observed.

- Clinical Observations : Toxicity assessments revealed manageable side effects such as weight loss and lethargy, suggesting a favorable therapeutic index for further development.

Safety and Toxicity Profile

While the antitumor efficacy of this compound is promising, safety profiles must be considered. The studies reported mild toxic effects associated with ICEU administration; however, these were outweighed by the therapeutic benefits observed in tumor reduction.

Table 2: Toxicity Observations from ICEU Treatment

| Observation | Description |

|---|---|

| Weight Loss | Notable but manageable |

| Lethargy | Mild symptoms observed |

| Other Symptoms | Rough coat, closed eyes |

Future Directions

The ongoing research into this compound and its derivatives suggests potential applications beyond oncology. There is interest in exploring its use in combination therapies and as a lead compound for developing new microtubule-targeting agents.

Properties

IUPAC Name |

2-chloroethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITBMHVXCILUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286777 | |

| Record name | 2-Chloroethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-42-0 | |

| Record name | N-(2-Chloroethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 47538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6296-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6296-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-chloroethylurea derivatives exert their antitumor effects?

A: this compound derivatives primarily act as microtubule disrupters. They achieve this by alkylating β-tubulin, a crucial protein subunit of microtubules. [, ] This alkylation disrupts the microtubule dynamics essential for cell division, leading to mitotic arrest and ultimately cell death. Research has identified Glu198 as the primary alkylation site on β-tubulin. []

Q2: How does the structure of this compound derivatives influence their antitumor activity?

A: Structural modifications significantly impact the potency and efficacy of these compounds. For instance, incorporating a branched alkylating chain, specifically the N'-(1-methyl-2-chloro)ethyl group, enhances the cytotoxic activity compared to their straight-chain counterparts. [] Furthermore, this cytotoxicity exhibits enantio-dependence, highlighting the importance of stereochemistry in target interaction. []

Q3: What evidence supports the in vitro antiproliferative activity of this compound derivatives?

A: Studies demonstrate that specific this compound derivatives exhibit potent antiproliferative activity against various cancer cell lines. This activity correlates directly with their ability to alkylate β-tubulin and disrupt microtubule formation. [] Notably, compounds like N-4-iodophenyl-N′-2-chloroethylurea have shown promising results, warranting further investigation as potential anticancer agents. [, ]

Q4: Beyond antitumor activity, have other biological activities been observed for this compound derivatives?

A: Interestingly, research has identified N-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one derivatives, structurally related to this compound, exhibiting antileishmanial activity. [] These compounds demonstrated potent inhibition against Leishmania mexicana parasites, both in vitro and in vivo, suggesting a potential mechanism involving interference with parasite phospholipase A2 activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.